molecular formula C9H12O4 B8456152 5,6-Dihydroxyhexahydro-4,7-methano-2-benzofuran-1(3H)-one CAS No. 437754-44-4

5,6-Dihydroxyhexahydro-4,7-methano-2-benzofuran-1(3H)-one

Cat. No. B8456152
CAS RN: 437754-44-4
M. Wt: 184.19 g/mol
InChI Key: INSPFFCMFKEJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxyhexahydro-4,7-methano-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydroxyhexahydro-4,7-methano-2-benzofuran-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydroxyhexahydro-4,7-methano-2-benzofuran-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

437754-44-4

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

8,9-dihydroxy-4-oxatricyclo[5.2.1.02,6]decan-3-one

InChI

InChI=1S/C9H12O4/c10-7-3-1-4(8(7)11)6-5(3)2-13-9(6)12/h3-8,10-11H,1-2H2

InChI Key

INSPFFCMFKEJPI-UHFFFAOYSA-N

Canonical SMILES

C1C2C3COC(=O)C3C1C(C2O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Initially, 21.7 g (120 mmol) of 4-oxatricyclo[5.2.1.02, 6]dec-8-en-3-one [Compound (A)] was placed in a 1-L reactor equipped with a stirrer, a thermometer, a cooling tube, and a dropping funnel, was dissolved in 318 g of ethanol and was cooled to −40° C. in a Dewar bath. Separately, 19.0 g (120 mmol) of potassium permanganate (KMnO4) and 14.4 g (120 mmol) of magnesium sulfate (MgSO4) were dissolved in water heated at 60° C., and the resulting solution was added dropwise into the reactor. After the completion of the addition, the reactor was taken out from the Dewar bath, the mixture was left stand to room temperature and was aged over night. After the completion of the reaction, the reaction mixture was filtrated, the filtrate was concentrated, the concentrate was filtrated again to remove insoluble matters, and the filtrate was extracted with ethyl acetate (n=5, s/f=2/1). The ethyl acetate layer was concentrated, the deposited solid matter was washed with toluene, was filtrated, was dried and thereby yielded the title compound [Compound (E)] in a yield of 41%.
Quantity
21.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
318 g
Type
reactant
Reaction Step Three

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